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Introduction

Oxyselenides, a class of compounds containing both oxygen and selenium, are gaining
significant attention in various scientific and technological fields, including electronics, catalysis,
and biomedicine. Their unique properties are intrinsically linked to their surface morphology.
This application note provides a detailed overview and experimental protocols for
characterizing the surface morphology of oxyselenide materials using Scanning Electron
Microscopy (SEM) and Atomic Force Microscopy (AFM). Understanding the surface
topography, grain size, and roughness is crucial for optimizing their performance in diverse
applications. SEM provides high-resolution imaging of the surface, revealing details about grain
size and shape, while AFM offers quantitative data on surface roughness and topography at the
nanoscale.[1][2]

Data Presentation

The quantitative data obtained from SEM and AFM analyses are summarized in the following
tables. These tables provide a clear comparison of key morphological parameters for different
oxyselenide and related thin films.

Table 1: Grain Size of Various Thin Films Determined by SEM
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Chemical

ZnxSnl-xSe Molecular Beam 500 2-5 um [3]
Deposition
Chemical

ZnxSnl-xSe Molecular Beam 550 15-20 pm [3]
Deposition
Chemical

ZnxSnl-xSe Molecular Beam 600 3-5um [3]
Deposition
Reactive

ZnO:Ni (3.5% Ni)  Magnetron Not Specified 20-80 nm [4]
Sputtering
Reactive

ZnO:Ni (4% Ni) Magnetron Not Specified 20-80 nm [4]
Sputtering
Reactive

ZnO:Ni (6% Ni) Magnetron Not Specified 30-75 nm [4]
Sputtering

Increases with
ZnO Spray Pyrolysis 473 K thickness (from [5]

135 to 392 nm)

Table 2: Surface Roughness Parameters of Various Thin Films Determined by AFM
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As2S3 Thin
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Experimental Protocols
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Detailed methodologies for sample preparation and analysis using SEM and AFM are provided
below. These protocols are generalized and may require optimization based on the specific
oxyselenide material and substrate.

Protocol 1: Sample Preparation for SEM and AFM
Analysis

e Substrate Cleaning:

o Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to remove any organic and
inorganic contaminants.

o Atypical cleaning procedure involves sequential sonication in acetone, isopropanol, and
deionized water for 15 minutes each.

o Dry the substrate with a stream of high-purity nitrogen gas.
o Oxyselenide Deposition:

o Deposit the oxyselenide thin film onto the cleaned substrate using the desired technique
(e.g., chemical vapor deposition, sputtering, pulsed laser deposition, or a solution-assisted
method). The choice of deposition method will significantly influence the surface
morphology.

e Sample Mounting for SEM:
o Mount the oxyselenide-coated substrate onto an SEM stub using conductive carbon tape.

o For non-conductive samples, apply a thin layer of conductive coating (e.g., gold, platinum,
or carbon) using a sputter coater to prevent charging under the electron beam. The
coating thickness should be minimized to avoid obscuring the true surface features.

o Sample Mounting for AFM:

o Securely mount the substrate with the oxyselenide film onto a clean AFM sample puck
using a suitable adhesive or clip.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b8403211?utm_src=pdf-body
https://www.benchchem.com/product/b8403211?utm_src=pdf-body
https://www.benchchem.com/product/b8403211?utm_src=pdf-body
https://www.benchchem.com/product/b8403211?utm_src=pdf-body
https://www.benchchem.com/product/b8403211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8403211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Ensure the sample surface is parallel to the AFM scanner plane to minimize imaging
artifacts.

Protocol 2: SEM Imaging and Analysis

e Instrument Setup:

o Load the mounted sample into the SEM chamber and pump down to the required vacuum
level.

o Set the accelerating voltage (typically 5-20 kV) and beam current. Lower accelerating
voltages can be used to minimize beam damage and enhance surface detalil.

o Select the appropriate detector (e.g., secondary electron detector for topographical
imaging).

e Image Acquisition:
o Navigate to the area of interest on the sample.
o Adjust the focus, astigmatism, and brightness/contrast to obtain a sharp image.

o Capture images at various magnifications to observe both the overall morphology and fine
surface details.

o Data Analysis:

o Use image analysis software (e.g., ImageJ) to measure the grain size and distribution from
the captured SEM images.[9] This is typically done by manually or automatically outlining
the grain boundaries and calculating the area or diameter of each grain.[9][10]

Protocol 3: AFM Imaging and Analysis

¢ |nstrument and Cantilever Selection:

o Choose an appropriate AFM cantilever based on the expected surface roughness and the
desired imaging mode (e.g., contact mode, tapping mode). Tapping mode is generally
preferred for delicate samples to minimize surface damage.
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o Install the cantilever and align the laser onto the photodiode.

e Imaging Parameters:
o Engage the AFM tip with the sample surface.

o Optimize the imaging parameters, including the scan size, scan rate, setpoint, and
feedback gains, to obtain a high-quality topographic image.

e Image Acquisition:

o Acquire topography (height) and phase/amplitude images. The topography image provides
a three-dimensional representation of the surface.[1]

o Data Analysis:

o Use the AFM software to analyze the topography data and calculate surface roughness
parameters.[11]

o Commonly reported roughness parameters include:

» Ra (Average Roughness): The arithmetic average of the absolute values of the height
deviations from the mean surface.[12]

» Rq (Root Mean Square Roughness): The root mean square average of the height
deviations from the mean surface.[2][12]

» Rz (Ten-Point Mean Height): The average distance between the five highest peaks and
the five lowest valleys.[12]

» Rsk (Skewness): A measure of the asymmetry of the surface profile about the mean
line.[12][13]

» Rku (Kurtosis): A measure of the "peakedness" or "tailedness" of the surface profile.[12]
[13]

Mandatory Visualization
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The following diagrams illustrate the general experimental workflow for the characterization of
oxyselenide surface morphology.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b8403211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8403211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Sample Preparation

Substrate Cleaning

Oxyselenide Deposition

Surface Analysis

Sample Mounting for SEM

'

SEM Imaging

'

SEM Data Analysis
(Grain Size)

Sample Mounting for AFM

'

AFM Imaging

'

AFM Data Analysis
(Surface Roughness)

Output

Morphological Characterization Report

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8403211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Synthesis Parameters

Precursors

Surface Morphology

o >
Grain Size —» Topography

vy

Deposition Method

Material Properties

Surface Roughness Device Performance /
Biological Interaction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Comparative Technical Analysis of SEM and AFM for Surface Characterization
[afmworkshop.com]

. youtube.com [youtube.com]
. air.unipr.it [air.unipr.it]

. researchgate.net [researchgate.net]

. 0amjms.eu [oamjms.eu]

2
3
4
¢ 5. researchgate.net [researchgate.net]
6
7. nanolabs.stanford.edu [nanolabs.stanford.edu]
8

. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8403211?utm_src=pdf-body-img
https://www.benchchem.com/product/b8403211?utm_src=pdf-custom-synthesis
https://www.afmworkshop.com/newsletter/a-comparative-technical-analysis-of-sem-and-afm-for-surface-characterization
https://www.afmworkshop.com/newsletter/a-comparative-technical-analysis-of-sem-and-afm-for-surface-characterization
https://www.youtube.com/watch?v=JES-_uBtgH8
https://air.unipr.it/retrieve/e177fbc7-53bc-50b0-e053-d805fe0adaee/Razykov_SEJ_2019_ZnSnSe.pdf
https://www.researchgate.net/figure/FE-SEM-micrographs-with-grain-size-distribution-of-the-ZnONi-thin-films_fig1_273301714
https://www.researchgate.net/figure/SEM-micrographs-of-ZnO-thin-films-of-thickness-a-135-nm-b-216-nm-c-298-nm-and-d_fig3_236342174
https://oamjms.eu/index.php/mjms/article/download/4523/4859/31185
https://nanolabs.stanford.edu/sites/g/files/sbiybj15676/files/media/file/afm_data_poster_0.pdf
https://www.scientificbulletin.upb.ro/rev_docs_arhiva/fullc5d_952467.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8403211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

9. Grain Size Analysis with SEM | Materials Characterization Lab [mcl.mse.utah.edu]
e 10. researchgate.net [researchgate.net]

e 11. AFM for Surface Roughness — Ebatco Lab Services [ebatco.com]

e 12. chalcogen.ro [chalcogen.ro]

e 13. spectraresearch.com [spectraresearch.com]

» To cite this document: BenchChem. [Application Note: Surface Morphology Analysis of
Oxyselenides using SEM and AFM]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8403211#sem-and-afm-analysis-of-oxyselenide-
surface-morphology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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